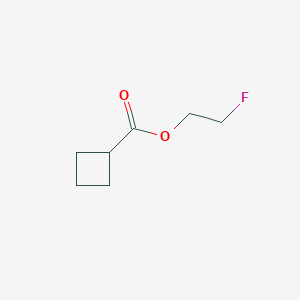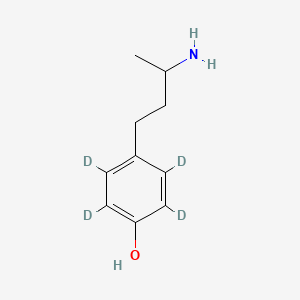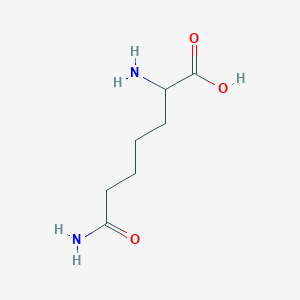
2-Amino-6-carbamoylhexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-carbamoylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexanoic acid backbone. This compound is structurally similar to lysine, an essential amino acid, and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Amino-6-carbamoylhexanoic acid can be synthesized through several methods:
Hydrolysis of Nitriles: One common method involves the hydrolysis of nitriles in the presence of catalysts such as acids or bases.
Oxidation of Primary Alcohols and Aldehydes: Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids, which can then be converted into this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes. These methods are preferred due to their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-carbamoylhexanoic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the carboxyl group into an alcohol group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acid chlorides, anhydrides, and amines.
Major Products:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Aplicaciones Científicas De Investigación
2-Amino-6-carbamoylhexanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-amino-6-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- Lysine
- Arginine
- Ornithine
- Citrulline
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2,7-diamino-7-oxoheptanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H2,9,10)(H,11,12) |
Clave InChI |
QTNACZLPTBPOOG-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)N)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


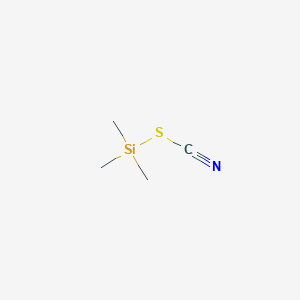
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
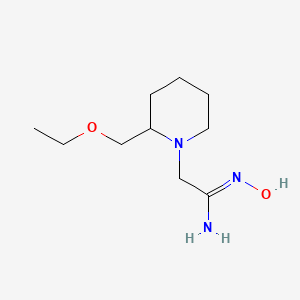
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
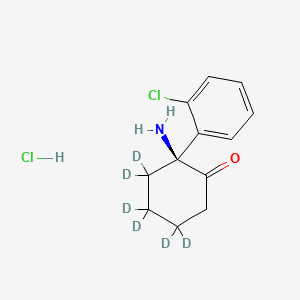
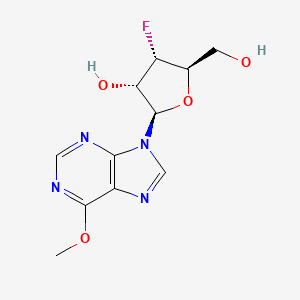
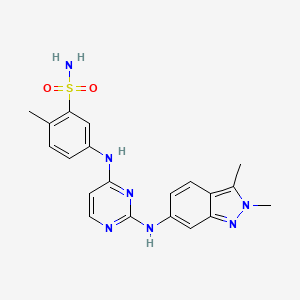
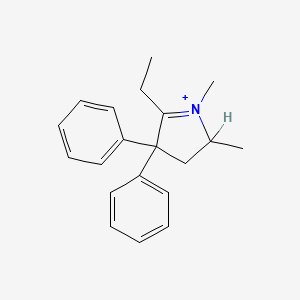
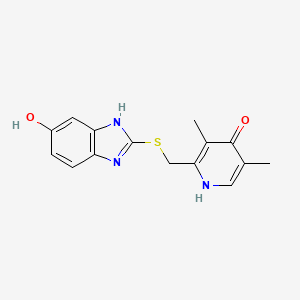
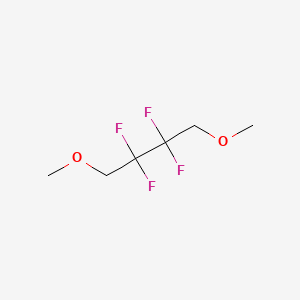
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
